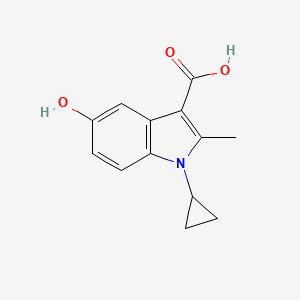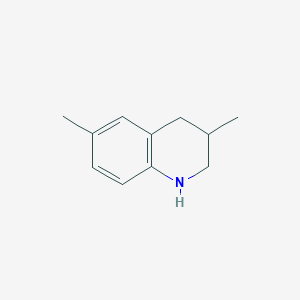
1,2,3,4-Tetrahydro-3,6-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-3,6-dimethylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₅N It is a derivative of quinoline, characterized by the presence of two methyl groups at the 3rd and 6th positions and a partially saturated ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-3,6-dimethylquinoline can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as 2-aminoacetophenone, with ethyl acetoacetate in the presence of a catalyst like PEG-supported sulfonic acid . The reaction is typically carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-3,6-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-3,6-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-3,6-dimethylquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or ion channels, depending on its chemical structure and the nature of the substituents. The exact pathways and targets are often determined through detailed biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the methyl groups at the 3rd and 6th positions.
2,3-Dihydro-4(1H)-quinolinone: A partially saturated quinoline derivative with different functional groups.
4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Another derivative with a carboxylic acid group
Uniqueness
1,2,3,4-Tetrahydro-3,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 3rd and 6th positions can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
3,6-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-8-3-4-11-10(5-8)6-9(2)7-12-11/h3-5,9,12H,6-7H2,1-2H3 |
Clave InChI |
FMWDJJKQRCYOMC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=CC(=C2)C)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



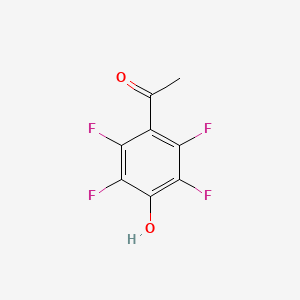


amine](/img/structure/B13302614.png)
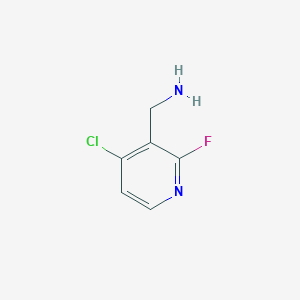
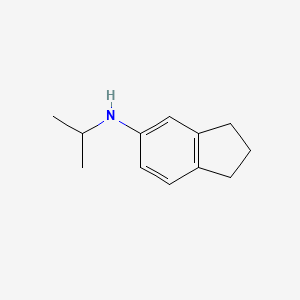
amine](/img/structure/B13302636.png)
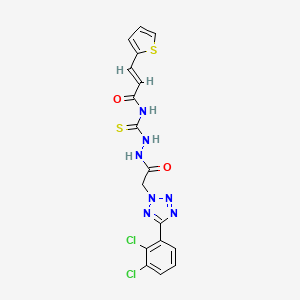
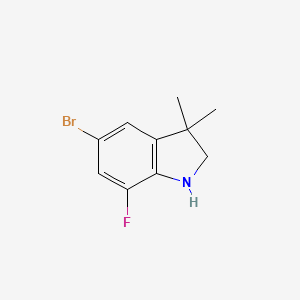
![4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)

![2-[(Undecan-6-yl)amino]ethan-1-ol](/img/structure/B13302656.png)
